Azatyrosine

概要

説明

準備方法

Synthetic Routes and Reaction Conditions: Azatyrosine can be synthesized through several methods. One common approach involves the asymmetric hydrogenation of dehydroamino acid derivatives using a rhodium complex of PROPRAPHOS . Another method includes coupling reactions of functionalized heterocycles with Schöllkopf reagent followed by acid hydrolysis . Additionally, coupling reactions of optically pure serine derivatives with functionalized halopyridines have been employed .

Industrial Production Methods: Industrial production of this compound often utilizes chemoenzymatic strategies. For instance, the use of alpha-chymotrypsin in the preparation of enantiomerically pure this compound has been reported . This method is efficient and yields high-purity products suitable for various applications.

化学反応の分析

Primary Chemical Reaction Types

Azatyrosine participates in reactions critical for its synthesis, functionalization, and biological activity:

1.1. Palladium-Catalyzed Cross-Coupling

A cornerstone of this compound synthesis involves palladium-mediated coupling between halogenated pyridines and alanine derivatives:

-

Reaction : 2-Iodo-5-methoxypyridine reacts with a zinc reagent derived from N-protected iodoalanine (e.g., 2 ) using tris(dibenzylideneacetone)dipalladium (Pd₂(dba)₃) and tri-o-tolylphosphine as catalysts .

-

Conditions : Dry N,N-dimethylformamide (DMF), room temperature.

-

Yield : 59% for protected this compound (3 ), with subsequent deprotection using BBr₃ in CH₂Cl₂ yielding pure L-azatyrosine .

1.2. Alkylation

Alkylation strategies are employed to introduce the pyridyl moiety:

-

Reagent : 2-Bromomethyl-5-acetoxypyridine (22 ) with diethyl acetamidomalonate under basic conditions (KHMDS, acetonitrile, -40°C) .

-

Yield : 44–46% for alkylated intermediates, followed by saponification (NaOH/EtOH) to yield this compound derivatives .

1.3. Deprotection

Methoxy and acetyl protecting groups are cleaved post-synthesis:

Key Reactions in Synthetic Routes

科学的研究の応用

Mechanism of Action in Cancer Research

Azatyrosine has been shown to play a significant role in reverting transformed cells to a normal phenotype. Specifically, it is incorporated into cellular proteins, substituting for tyrosine, which appears to be crucial for its anticancer effects. Research indicates that this compound inhibits the activation of c-Raf-1 kinase by oncogenic c-ErbB-2, leading to the inactivation of AP1, a transcription factor involved in cell proliferation and survival .

Case Study: Transgenic Mouse Models

In studies involving transgenic mice with mutated human ras genes, this compound administration resulted in a marked reduction in tumor formation. The compound was effective even when administered during exposure to various chemical carcinogens, demonstrating its potential as a preventive agent against cancer .

Neurobiological Applications

This compound also exhibits significant effects on neuronal cells. It has been shown to inhibit neurite outgrowth induced by oncogenic ras and raf proteins in PC12 cells, which are commonly used as a model for neuronal differentiation. The inhibition is dose-dependent and suggests that this compound interferes with abnormal signaling pathways activated by these oncogenes .

Case Study: PC12 Cell Differentiation

In experiments where this compound was added to cultures of PC12 cells expressing oncogenic proteins, researchers observed a permanent reversion to a normal phenotype. This effect persisted even after prolonged culture without this compound, indicating that the compound's action leads to lasting changes in cell behavior .

Chemical and Medicinal Applications

This compound is not only relevant in cancer and neurobiology but also holds promise in medicinal chemistry. Its derivatives have been explored for their biological activities, including antibacterial properties against pathogens such as Pseudomonas aeruginosa. This compound acts as an inhibitor of elastase produced by this bacterium, which is implicated in cystic fibrosis and other infections .

Table 1: Summary of this compound Applications

Synthesis and Derivatives

The synthesis of this compound has been optimized through various chemoenzymatic routes, allowing for the production of enantiomerically pure forms. These methods enhance its utility in biological applications and facilitate the development of new therapeutic agents .

作用機序

Azatyrosine exerts its effects by incorporating into cellular proteins, replacing tyrosine, and disrupting phosphorylation signals. This interruption of signaling pathways can lead to the inhibition of tumor growth and the reversion of transformed cells to a normal phenotype . Additionally, this compound has been shown to inhibit the activation of c-Raf-1, c-Jun, and AP1, which are involved in cell proliferation and survival .

類似化合物との比較

Pyridylalanines: These compounds share structural similarities with azatyrosine and exhibit anti-inflammatory and contraceptive activities.

Azatyrosinamides: These derivatives have improved cell penetration and selective cytotoxicity towards ras-transformed cells compared to this compound.

Uniqueness: this compound is unique due to its ability to incorporate into proteins and disrupt signaling pathways, making it a valuable tool in cancer research and therapy.

生物活性

Azatyrosine, a tyrosine analogue, has garnered attention for its potential biological activities, particularly in cancer therapy and anti-inflammatory responses. This article delves into the mechanisms of action, efficacy, and potential applications of this compound based on diverse research findings.

This compound is known to replace tyrosine in protein synthesis, which can lead to significant changes in cellular behavior. Research indicates that this compound can revert the transformed phenotype of ras-transformed cells back to a normal phenotype. This effect is primarily attributed to its incorporation into cellular proteins, disrupting oncogenic signaling pathways.

- Protein Incorporation : A study demonstrated that a mutant Escherichia coli tyrosyl-tRNA synthetase (TyrRS) could effectively incorporate this compound into proteins, enhancing the production of this compound-containing alloproteins. This incorporation was shown to significantly alter the activity of these proteins, suggesting a novel pathway for therapeutic intervention in cancer treatment .

- Inhibition of Oncogenic Pathways : this compound has been shown to inhibit the chemical induction of carcinogenesis in transgenic mice with oncogenic human ras. It promotes the reversion of transformed cells to their normal state, indicating its potential as an antitumor agent .

Biological Activity and Efficacy

The biological activity of this compound extends beyond its role in protein synthesis; it also exhibits anti-inflammatory properties.

Anti-Inflammatory Effects

Recent studies have highlighted this compound's ability to modulate inflammatory responses through various signaling pathways:

- Histone Deacetylase Inhibition : this compound-phenylbutyric hydroxamide (AzP), a derivative of this compound, has been shown to inhibit histone deacetylases (HDACs). In vitro assays demonstrated that AzP significantly reduced the activity of pan-HDACs and specific HDAC isoforms (HDAC1, HDAC3, and HDAC4), leading to increased histone acetylation and subsequent modulation of gene expression related to inflammation .

- Cytokine Regulation : Treatment with AzP resulted in decreased levels of pro-inflammatory cytokines such as MCP-1, TNF-α, and IL-6 in various models. This suggests that this compound may have therapeutic potential for conditions characterized by excessive inflammation .

Table 1: Inhibition Concentrations of AzP on HDAC Activity

| HDAC Isoform | IC50 (nM) |

|---|---|

| Pan-HDAC | 1650 ± 103 |

| HDAC1 | 3440 ± 680 |

| HDAC3 | 660 ± 99 |

| HDAC4 | 1970 ± 110 |

This table summarizes the inhibitory concentrations required for this compound derivatives on various HDAC isoforms, highlighting its potency as an HDAC inhibitor .

Cell Viability Assays

In experiments using A549 cancer cells:

特性

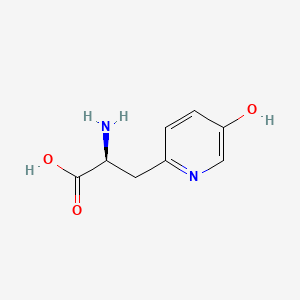

IUPAC Name |

(2S)-2-amino-3-(5-hydroxypyridin-2-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3/c9-7(8(12)13)3-5-1-2-6(11)4-10-5/h1-2,4,7,11H,3,9H2,(H,12,13)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOZSEGPJAXTSFZ-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1O)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=NC=C1O)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58525-82-9 | |

| Record name | Azatyrosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058525829 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AZATYROSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0XTS2H0JH1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of azatyrosine?

A1: this compound exerts its effects by being incorporated into proteins in place of tyrosine. [, , ] This substitution is thought to alter protein structure and function, leading to the observed phenotypic reversion in transformed cells. []

Q2: Does this compound directly interact with oncogenes like Ras?

A2: Research suggests that this compound functions downstream of Ras, meaning it doesn't directly bind or inhibit Ras activity. [] Studies show that this compound doesn't affect GTP binding to Ras or alter total Ras protein levels. [] Instead, it disrupts downstream signaling cascades. [, , , ]

Q3: How does this compound affect downstream signaling pathways in transformed cells?

A3: this compound has been shown to inhibit the activation of c-Raf-1 kinase by oncogenic c-ErbB-2. [, ] This inhibition leads to the inactivation of AP-1, a transcription factor involved in cell proliferation and survival. []

Q4: Does this compound influence the cytoskeleton of transformed cells?

A4: Yes, this compound can restore the formation of actin stress fibers in c-erbB-2 transformed cells, a characteristic feature of normal cells. [] This effect is linked to the restoration of rhoB gene expression, a gene that regulates actin stress fiber formation. []

Q5: How does the effect of this compound on non-transformed cells differ from that on transformed cells?

A5: this compound exhibits a degree of selectivity towards transformed cells. While it effectively inhibits the growth of ras-transformed cells, it has minimal effect on the growth of their non-transformed counterparts. [, ] This suggests a specific vulnerability in the altered signaling pathways of transformed cells.

Q6: What is the molecular formula and weight of this compound?

A6: The molecular formula of this compound is C8H9N3O3. Its molecular weight is 195.17 g/mol.

Q7: Is there any available spectroscopic data for this compound?

A7: While the provided research articles don't delve into detailed spectroscopic characterization, standard techniques like NMR and mass spectrometry can be employed for structural elucidation.

Q8: What is known about the stability of this compound under various conditions?

A8: The provided research articles primarily focus on the biological activity of this compound and do not provide detailed information regarding its stability under various conditions.

Q9: Does this compound exhibit any catalytic properties?

A9: Based on the provided research articles, this compound does not appear to possess intrinsic catalytic activity. Its mode of action primarily involves its incorporation into proteins and subsequent alteration of their functions.

Q10: Have there been any computational studies to understand the interactions of this compound with its targets?

A10: One study utilized structural modeling to investigate the interaction of this compound with a mutant tyrosyl-tRNA synthetase. [] This modeling revealed the proximity of a mutated residue to a key aspartic acid involved in tyrosyl-adenylate binding, providing insights into the altered substrate specificity of the enzyme. []

Q11: How do structural modifications of this compound affect its activity?

A11: Research on this compound derivatives, specifically azatyrosinamides, indicates that structural modifications can significantly influence activity. [] The study highlighted that certain azatyrosinamides exhibited greater cytotoxicity against cancer cells compared to this compound itself. [] Increased lipophilicity was suggested as a contributing factor to this enhanced activity. []

Q12: What is known about the absorption, distribution, metabolism, and excretion of this compound?

A12: The provided articles primarily focus on the cellular and molecular mechanisms of this compound and do not delve deeply into its pharmacokinetic profile.

Q13: What in vitro and in vivo models have been used to study this compound's efficacy?

A13: Researchers have utilized various models to investigate this compound's effects. In vitro studies commonly employ transformed cell lines like NIH3T3 cells transformed with different oncogenes (ras, raf, c-erbB-2). [, , , , , , , , , , , ] Xenograft models in nude mice have been used to assess tumor growth inhibition by this compound and its derivatives. [, , ] Furthermore, Xenopus laevis oocytes have served as a model system to investigate the impact of this compound on Ras-dependent cell maturation. [, , , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。